J-104129

Descripción

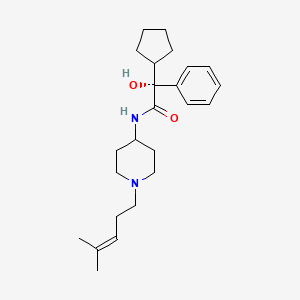

Structure

2D Structure

3D Structure

Propiedades

Fórmula molecular |

C24H36N2O2 |

|---|---|

Peso molecular |

384.6 g/mol |

Nombre IUPAC |

(2R)-2-cyclopentyl-2-hydroxy-N-[1-(4-methylpent-3-enyl)piperidin-4-yl]-2-phenylacetamide |

InChI |

InChI=1S/C24H36N2O2/c1-19(2)9-8-16-26-17-14-22(15-18-26)25-23(27)24(28,21-12-6-7-13-21)20-10-4-3-5-11-20/h3-5,9-11,21-22,28H,6-8,12-18H2,1-2H3,(H,25,27)/t24-/m0/s1 |

Clave InChI |

YECZUVJTDYORCB-DEOSSOPVSA-N |

SMILES |

CC(=CCCN1CCC(CC1)NC(=O)C(C2CCCC2)(C3=CC=CC=C3)O)C |

SMILES isomérico |

CC(=CCCN1CCC(CC1)NC(=O)[C@@](C2CCCC2)(C3=CC=CC=C3)O)C |

SMILES canónico |

CC(=CCCN1CCC(CC1)NC(=O)C(C2CCCC2)(C3=CC=CC=C3)O)C |

Sinónimos |

J 104129 J-104129 |

Origen del producto |

United States |

Foundational & Exploratory

J-104129: A Technical Guide to its M3 Muscarinic Receptor Selectivity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of J-104129, a potent and selective antagonist for the M3 muscarinic acetylcholine receptor. This compound has been identified as a valuable tool in pharmacological research and a potential therapeutic agent, particularly in the context of respiratory diseases. This document synthesizes key data on its binding affinity and functional activity, details the experimental protocols used for its characterization, and visualizes the underlying signaling pathways and experimental workflows.

Core Data Presentation: Receptor Selectivity Profile

The selectivity of this compound for the human M3 muscarinic receptor subtype over other subtypes, particularly M2, is a defining characteristic of its pharmacological profile. The following tables summarize the quantitative data from binding affinity and functional antagonism studies.

Table 1: Muscarinic Receptor Binding Affinity of this compound

| Receptor Subtype | Ki (nM) | Selectivity Ratio (M2/M3) | Reference |

| Human M1 | 19 | - | |

| Human M2 | 490 | 117 | [1] |

| Human M3 | 4.2 | - | [1][2] |

Ki: Inhibitory constant, a measure of binding affinity. A lower Ki value indicates a higher binding affinity.

Table 2: Functional Antagonism of this compound

| Tissue/Assay | Receptor Target | Potency (KB, nM) | Selectivity Ratio (M2/M3) | Reference |

| Isolated Rat Trachea | M3 | 3.3 | >50 | |

| Rat Right Atria | M2 | 170 | - |

KB: Equilibrium dissociation constant for a competitive antagonist, indicating the concentration of antagonist that requires a doubling of the agonist concentration to produce the same response.

Key Experimental Protocols

The characterization of this compound's M3 receptor selectivity relies on established in vitro pharmacological assays. The following are detailed methodologies for the key experiments cited.

Radioligand Binding Assays

These assays determine the binding affinity of a compound for a specific receptor by measuring the displacement of a radiolabeled ligand.

Objective: To determine the inhibitory constant (Ki) of this compound for human M1, M2, and M3 muscarinic receptors.

Materials:

-

Membrane preparations from CHO (Chinese Hamster Ovary) cells stably expressing human M1, M2, or M3 receptors.

-

Radioligand: [3H]-N-methylscopolamine ([3H]-NMS).

-

Test compound: this compound.

-

Non-specific binding control: Atropine (1 µM).

-

Assay buffer: Phosphate-buffered saline (PBS), pH 7.4.

-

Scintillation cocktail and liquid scintillation counter.

Procedure:

-

Incubation: In a 96-well plate, combine the cell membrane preparations, [3H]-NMS at a concentration near its Kd, and varying concentrations of this compound. For total binding, omit the test compound. For non-specific binding, add a high concentration of atropine.

-

Equilibrium: Incubate the mixture at room temperature for a specified time (e.g., 60 minutes) to allow the binding to reach equilibrium.

-

Termination: Rapidly filter the incubation mixture through a glass fiber filter mat using a cell harvester to separate the bound from the free radioligand.

-

Washing: Wash the filters multiple times with ice-cold assay buffer to remove any unbound radioligand.

-

Quantification: Place the filter discs into scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific [3H]-NMS binding) by non-linear regression analysis of the competition binding curve. Convert the IC50 value to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

In Vitro Functional Assays (Isolated Tissue)

These experiments assess the functional consequence of receptor binding, such as the inhibition of smooth muscle contraction.

Objective: To determine the functional antagonist potency (KB) of this compound at the M3 receptor in a physiologically relevant tissue.

Materials:

-

Male Sprague-Dawley rats.

-

Isolated rat trachea preparation.

-

Agonist: Acetylcholine (ACh).

-

Antagonist: this compound.

-

Organ bath system with physiological salt solution (e.g., Krebs-Henseleit solution), maintained at 37°C and aerated with 95% O2 / 5% CO2.

-

Isotonic transducer and data acquisition system.

Procedure:

-

Tissue Preparation: Euthanize a rat and dissect the trachea. Prepare tracheal ring segments and mount them in an organ bath under a resting tension.

-

Equilibration: Allow the tissue to equilibrate for at least 60 minutes, with periodic washing.

-

Cumulative Concentration-Response Curve to Agonist: Generate a cumulative concentration-response curve for acetylcholine to establish a baseline contractile response.

-

Antagonist Incubation: Wash the tissue and then incubate with a known concentration of this compound for a predetermined period (e.g., 30-60 minutes) to allow for equilibration.

-

Second Agonist Curve: In the continued presence of this compound, generate a second cumulative concentration-response curve for acetylcholine.

-

Data Analysis: Compare the agonist concentration-response curves in the absence and presence of the antagonist. The rightward shift in the curve caused by this compound is used to calculate the pA2 value, which is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift in the agonist dose-response curve. The KB value can be derived from the pA2.

Mandatory Visualizations

Signaling Pathway

The M3 muscarinic receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gq/11 family of G proteins. Activation of this pathway leads to the mobilization of intracellular calcium and the activation of protein kinase C, resulting in various cellular responses, including smooth muscle contraction.

Caption: M3 muscarinic receptor signaling cascade.

Experimental Workflow

The determination of receptor selectivity involves a systematic process beginning with the preparation of biological materials and culminating in the statistical analysis of experimental data.

Caption: Workflow for determining receptor selectivity.

References

J-104129: A Technical Guide to its Affinity for Muscarinic Receptors

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the binding characteristics of J-104129, a selective antagonist for the M3 muscarinic acetylcholine receptor. The document details its affinity (Ki values) for various muscarinic receptor subtypes, the experimental methods used to determine these values, and the relevant intracellular signaling pathways.

Binding Affinity of this compound for Muscarinic Receptors

This compound demonstrates a high degree of selectivity for the M3 muscarinic receptor subtype over the M2 subtype.[1] This selectivity is a key characteristic of the compound and is quantified by its inhibition constant (Ki), which represents the concentration of the antagonist required to occupy 50% of the receptors. A lower Ki value indicates a higher binding affinity.

The reported Ki values for this compound are summarized in the table below.

| Receptor Subtype | Ki Value (nM) |

| M1 | Data not available in cited literature |

| M2 | 490[1] |

| M3 | 4.2[1][2] |

| M4 | Data not available in cited literature |

| M5 | Data not available in cited literature |

The data clearly illustrates the approximately 120-fold greater affinity of this compound for the M3 receptor compared to the M2 receptor, underscoring its potential for targeted therapeutic applications where M3 receptor antagonism is desired with minimal off-target effects on M2 receptors.[1]

Experimental Protocols: Radioligand Binding Assay

The determination of Ki values for this compound is typically achieved through competitive radioligand binding assays. This standard and robust method allows for the characterization of the affinity of an unlabeled compound (the competitor, in this case, this compound) by measuring its ability to displace a radiolabeled ligand that has a known high affinity for the receptor.

General Methodology

A generalized protocol for such an assay is outlined below. Specific parameters such as radioligand choice, incubation times, and temperatures may vary between laboratories.

Objective: To determine the Ki of this compound for each muscarinic receptor subtype.

Materials:

-

Cell membranes prepared from cell lines stably expressing a single human muscarinic receptor subtype (e.g., CHO-K1 cells).

-

A suitable radioligand, such as [³H]-N-methylscopolamine ([³H]-NMS), which binds with high affinity to all muscarinic receptor subtypes.

-

This compound in a range of concentrations.

-

Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, 1 mM EDTA, pH 7.4).

-

Wash buffer (ice-cold).

-

Glass fiber filters.

-

Scintillation cocktail.

-

96-well filter plates.

-

Filtration apparatus.

-

Scintillation counter.

Workflow:

Key Steps in Detail:

-

Incubation: In each well of a 96-well plate, the cell membranes are incubated with a fixed concentration of the radioligand and a range of concentrations of the unlabeled competitor (this compound). A control group with no competitor is included to determine total binding, and another set with a high concentration of a non-radiolabeled known antagonist (e.g., atropine) is used to determine non-specific binding. The incubation is carried out for a specific duration and at a controlled temperature to reach equilibrium.

-

Filtration: The incubation is terminated by rapid filtration through glass fiber filters. The filters trap the cell membranes with the bound radioligand, while the unbound radioligand passes through.

-

Washing: The filters are washed multiple times with ice-cold buffer to minimize non-specific binding of the radioligand to the filter or membranes.

-

Quantification: The radioactivity retained on the filters is measured using a scintillation counter.

-

Data Analysis: The amount of specifically bound radioligand is calculated by subtracting the non-specific binding from the total binding at each concentration of this compound. The data is then plotted as the percentage of specific binding versus the log concentration of this compound. A sigmoidal dose-response curve is generated, from which the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) is determined. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation:

Ki = IC50 / (1 + [L]/Kd)

where [L] is the concentration of the radioligand and Kd is the dissociation constant of the radioligand for the receptor.

M3 Muscarinic Receptor Signaling Pathway

This compound exerts its effects by blocking the canonical signaling pathway of the M3 muscarinic receptor. M3 receptors are G-protein coupled receptors (GPCRs) that are primarily coupled to Gq/11 proteins. The activation of this pathway leads to a cascade of intracellular events culminating in various physiological responses, most notably smooth muscle contraction and glandular secretion.

The signaling cascade initiated by M3 receptor activation is depicted below.

References

J-104129: A Technical Guide to its Application in Scientific Research

For Researchers, Scientists, and Drug Development Professionals

Abstract

J-104129 is a potent and highly selective antagonist of the muscarinic M3 receptor, a key component in the regulation of smooth muscle contraction and glandular secretion. This selectivity makes it an invaluable tool for researchers investigating the physiological and pathophysiological roles of the M3 receptor, particularly in the context of respiratory and urological disorders. This document provides an in-depth technical overview of this compound, including its pharmacological properties, detailed experimental protocols for its use, and a summary of its application in research.

Introduction

This compound, chemically known as (2R)-N-[1-(4-methyl-3-pentenyl)piperidin-4-yl]-2-cyclopentyl-2-hydroxy-2-phenylacetamide, is a competitive antagonist of the muscarinic acetylcholine receptor subtype 3 (M3). Its high affinity for the M3 receptor, coupled with significantly lower affinity for the M2 receptor, allows for the specific interrogation of M3-mediated signaling pathways. This selectivity is crucial for delineating the distinct roles of M2 and M3 receptors in tissues where both are expressed, such as in the airways and bladder. Research utilizing this compound has been instrumental in advancing our understanding of M3 receptor function and its potential as a therapeutic target.

Pharmacological Profile

The pharmacological activity of this compound is characterized by its high binding affinity and functional antagonism at the M3 receptor.

Binding Affinity

Quantitative analysis of this compound's binding to human muscarinic receptors reveals a significant preference for the M3 subtype.

| Receptor Subtype | Ki (nM) | Selectivity (fold) vs. M3 |

| Human M1 | 19 | 4.5 |

| Human M2 | 490 | 116.7 |

| Human M3 | 4.2 | 1 |

Ki (Inhibition Constant): A measure of the binding affinity of a ligand to a receptor. A lower Ki value indicates a higher binding affinity.

Functional Activity

In functional assays, this compound demonstrates potent antagonism of acetylcholine (ACh)-induced responses in a tissue-selective manner.

| Assay | Species | Tissue | Parameter | Value |

| In vitro antagonism | Rat | Trachea | KB (nM) | 3.3 |

| In vivo antagonism | Rat | - | ED50 (mg/kg, p.o.) | 0.58 |

KB (Equilibrium Dissociation Constant): The concentration of an antagonist that requires a doubling of the agonist concentration to produce the same response. ED50 (Median Effective Dose): The dose of a drug that produces a therapeutic effect in 50% of the population.

Mechanism of Action and Signaling Pathways

This compound exerts its effects by blocking the binding of the endogenous neurotransmitter, acetylcholine, to the M3 muscarinic receptor. The M3 receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gq alpha subunit.

M3 Receptor Signaling Pathway

Activation of the M3 receptor by an agonist like acetylcholine initiates a cascade of intracellular events leading to smooth muscle contraction. This compound prevents the initiation of this cascade.

Experimental Protocols

The following are detailed methodologies for key experiments utilizing this compound.

Muscarinic Receptor Binding Assay (Competitive Inhibition)

This protocol determines the binding affinity (Ki) of this compound for muscarinic receptor subtypes.

Objective: To quantify the inhibitory constant (Ki) of this compound at human M1, M2, and M3 muscarinic receptors.

Materials:

-

Cell membranes expressing a specific human muscarinic receptor subtype (e.g., from CHO or HEK293 cells).

-

Radioligand: [³H]-N-methylscopolamine ([³H]-NMS), a non-selective muscarinic antagonist.

-

This compound (test compound).

-

Atropine (for determining non-specific binding).

-

Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl₂, 1 mM EDTA, pH 7.4.

-

Scintillation fluid.

-

Glass fiber filters.

-

Scintillation counter.

Procedure:

-

Incubation: In triplicate, combine cell membranes, [³H]-NMS (at a concentration near its Kd), and a range of concentrations of this compound in the assay buffer. For total binding, omit this compound. For non-specific binding, add a saturating concentration of atropine.

-

Incubate at room temperature for 60-90 minutes to allow binding to reach equilibrium.

-

Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.

-

Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.

-

Quantification: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the log concentration of this compound to determine the IC₅₀ (the concentration of this compound that inhibits 50% of the specific binding of the radioligand). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Isolated Rat Trachea Contraction Assay

This ex vivo protocol assesses the functional antagonism of this compound on smooth muscle contraction.

Objective: To determine the KB value of this compound for the antagonism of acetylcholine-induced contraction in isolated rat trachea.

Materials:

-

Male Sprague-Dawley rats.

-

Krebs-Henseleit solution (composition in mM: NaCl 118, KCl 4.7, CaCl₂ 2.5, KH₂PO₄ 1.2, MgSO₄ 1.2, NaHCO₃ 25, glucose 11.1).

-

Acetylcholine (ACh).

-

This compound.

-

Organ bath system with isometric force transducers.

-

Data acquisition system.

Procedure:

-

Tissue Preparation: Euthanize a rat and dissect the trachea. Cut the trachea into rings (2-3 mm in width).

-

Mounting: Suspend the tracheal rings in an organ bath containing Krebs-Henseleit solution, maintained at 37°C and aerated with 95% O₂ / 5% CO₂. Apply an initial tension of 1-1.5 g and allow the tissue to equilibrate for at least 60 minutes.

-

Contraction: Induce a submaximal contraction with a fixed concentration of ACh.

-

Antagonism: Once the contraction has stabilized, add cumulative concentrations of this compound to the bath and record the relaxation.

-

Data Analysis: Construct a concentration-response curve for this compound's inhibition of the ACh-induced contraction. Calculate the pA₂ value, which is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve. The KB can be derived from the pA₂ value.

In Vivo Bronchoconstriction Assay in Anesthetized Rats

This in vivo protocol evaluates the efficacy of orally administered this compound in preventing bronchoconstriction.

Objective: To determine the ED₅₀ of this compound for the inhibition of acetylcholine-induced bronchoconstriction in anesthetized rats.

Materials:

-

Male Sprague-Dawley rats.

-

Anesthetic (e.g., pentobarbital).

-

Tracheostomy tube.

-

Ventilator.

-

Pressure transducer to measure airway resistance.

-

Intravenous catheter.

-

Acetylcholine (ACh).

-

This compound (for oral administration).

Procedure:

-

Animal Preparation: Anesthetize the rats and perform a tracheostomy. Insert a tube into the trachea and connect the animal to a ventilator.

-

Drug Administration: Administer this compound orally at various doses to different groups of rats.

-

Bronchoconstriction Induction: After a set time for drug absorption (e.g., 60 minutes), administer a bolus intravenous injection of ACh to induce bronchoconstriction.

-

Measurement: Measure the increase in airway resistance using a pressure transducer.

-

Data Analysis: For each dose of this compound, calculate the percentage inhibition of the ACh-induced increase in airway resistance. Plot the percentage inhibition against the dose of this compound to determine the ED₅₀.

Research Applications of this compound

This compound's selectivity for the M3 receptor has made it a valuable tool in several areas of research:

-

Respiratory Pharmacology: To investigate the role of M3 receptors in bronchoconstriction and mucus secretion, and to evaluate the potential of selective M3 antagonists in the treatment of asthma and chronic obstructive pulmonary disease (COPD).

-

Urology: To study the involvement of M3 receptors in bladder smooth muscle contraction and to explore the therapeutic utility of M3 antagonists for overactive bladder.

-

Gastroenterology: To delineate the function of M3 receptors in gastrointestinal motility and secretion.

-

Immunology: Recent studies have utilized this compound to investigate the role of M3 receptors on T-lymphocytes, suggesting a potential involvement in modulating immune responses.

Conclusion

This compound is a powerful and selective research tool for investigating the multifaceted roles of the M3 muscarinic receptor. Its well-defined pharmacological profile, coupled with established experimental protocols for its use, enables researchers to specifically probe M3-mediated signaling pathways in a variety of physiological and disease models. The continued use of this compound and similar selective antagonists will undoubtedly contribute to a deeper understanding of muscarinic receptor biology and the development of novel therapeutics.

J-104129: A Comprehensive Technical Guide to its Discovery and Development

For Researchers, Scientists, and Drug Development Professionals

Abstract

J-104129 is a potent and highly selective antagonist of the muscarinic M3 receptor, a key target in the regulation of smooth muscle contraction and glandular secretion. This technical guide provides an in-depth overview of the discovery, synthesis, and pharmacological characterization of this compound. It includes a summary of its binding affinity and functional potency, detailed experimental protocols for key assays, and a visualization of the relevant signaling pathway. This document is intended to serve as a comprehensive resource for researchers and professionals involved in the field of muscarinic receptor pharmacology and drug development.

Introduction

Muscarinic acetylcholine receptors are a family of G protein-coupled receptors (GPCRs) that mediate the effects of the neurotransmitter acetylcholine in the central and peripheral nervous systems. The M3 subtype is predominantly expressed on smooth muscle cells, secretory glands, and the vascular endothelium. Its activation leads to a cascade of intracellular events culminating in smooth muscle contraction and glandular secretion. Consequently, M3 receptor antagonists are of significant therapeutic interest for the treatment of various conditions, including chronic obstructive pulmonary disease (COPD), overactive bladder, and irritable bowel syndrome.

The development of selective M3 receptor antagonists has been a major goal in medicinal chemistry to minimize the side effects associated with non-selective muscarinic blockers. This compound emerged from a research program aimed at identifying novel compounds with high affinity for the M3 receptor and significant selectivity over the M2 subtype, which is primarily located in the heart and whose blockade can lead to undesirable cardiovascular effects.

Discovery and Synthesis

This compound, chemically known as (2R)-N-[1-(4-methyl-3-pentenyl)piperidin-4-yl]-2-cyclopentyl-2-hydroxy-2-phenylacetamide, was identified through a systematic exploration of 4-acetamidopiperidine derivatives. The key to its high affinity and selectivity lies in the specific stereochemistry and the nature of the substituents on the piperidine and acetamide moieties.

Synthesis Workflow

The stereoselective synthesis of this compound was a critical step in its development, ensuring the desired pharmacological activity resided in a single enantiomer. A key publication by Mitsuya et al. outlines a diastereoselective synthesis.

J-104129: A Potent and Selective Muscarinic M3 Receptor Antagonist for Bronchodilation

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

J-104129 is a novel and potent muscarinic M3 receptor antagonist that has demonstrated significant potential as a bronchodilator agent. Its high selectivity for the M3 receptor subtype over the M2 receptor suggests a favorable therapeutic window, potentially minimizing the cardiac side effects associated with non-selective muscarinic antagonists. This technical guide provides a comprehensive overview of the preclinical data on this compound, including its receptor binding affinity, functional antagonist activity, and in vivo efficacy. Detailed experimental protocols for key assays and a visualization of the relevant signaling pathway are also presented to support further research and development in the field of respiratory therapeutics.

Introduction

Bronchodilators are a cornerstone in the management of obstructive airway diseases such as asthma and chronic obstructive pulmonary disease (COPD).[1][2] These conditions are characterized by bronchoconstriction, an excessive narrowing of the airways, which is largely mediated by the parasympathetic nervous system through the release of acetylcholine (ACh).[3] ACh acts on muscarinic receptors on airway smooth muscle cells, with the M3 subtype being the primary mediator of bronchoconstriction.[1] Therefore, selective antagonists of the M3 muscarinic receptor are a key therapeutic target. This compound, identified as (2R)-N-[1-(4-methyl-3-pentenyl)piperidin-4-yl]-2-cyclopentyl-2-hydroxy-2-phenylacetamide, is a compound that has shown high affinity and selectivity for the human muscarinic M3 receptor.[4] This document details the pharmacological profile of this compound and the methodologies used in its preclinical evaluation.

Quantitative Pharmacological Data

The following tables summarize the key quantitative data for this compound, demonstrating its potency and selectivity as a muscarinic M3 receptor antagonist.

Table 1: Muscarinic Receptor Binding Affinity of this compound

| Receptor Subtype | Ligand | Ki (nM) | Source |

| Human Muscarinic M3 | This compound | 4.2 | |

| Human Muscarinic M2 | This compound | 490 | |

| Human Muscarinic M1 | This compound | 19 |

Ki (Inhibition Constant): A measure of the binding affinity of a ligand to a receptor. A lower Ki value indicates a higher binding affinity.

Table 2: Functional Antagonist Activity of this compound

| Preparation | Agonist | KB (nM) | Source |

| Isolated Rat Trachea | Acetylcholine | 3.3 | |

| Rat Right Atria (M2) | Acetylcholine | 170 |

KB (Antagonist Equilibrium Dissociation Constant): The concentration of an antagonist that requires a doubling of the agonist concentration to produce the same response.

Table 3: In Vivo Efficacy of this compound

| Animal Model | Agonist | Route of Administration | ED50 (mg/kg) | Source |

| Anesthetized Rats | Acetylcholine | Oral | 0.58 |

ED50 (Median Effective Dose): The dose of a drug that produces a therapeutic effect in 50% of the population.

Mechanism of Action and Signaling Pathway

This compound exerts its bronchodilatory effect by competitively antagonizing the binding of acetylcholine to muscarinic M3 receptors on airway smooth muscle cells. The M3 receptor is a G-protein coupled receptor (GPCR) that, upon activation by ACh, initiates a signaling cascade leading to muscle contraction. By blocking this interaction, this compound prevents this cascade, resulting in smooth muscle relaxation and bronchodilation.

The signaling pathway initiated by M3 receptor activation in airway smooth muscle is depicted below:

Experimental Protocols

The following sections provide detailed methodologies for the key experiments used to characterize this compound.

Muscarinic Receptor Binding Assay

This protocol describes a competitive radioligand binding assay to determine the affinity of this compound for muscarinic receptor subtypes.

-

Materials:

-

Cell membranes expressing human muscarinic M1, M2, or M3 receptors.

-

[³H]-N-methylscopolamine ([³H]-NMS) as the radioligand.

-

This compound as the test compound.

-

Atropine as a non-specific binding control.

-

Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl₂, 1 mM EDTA, pH 7.4.

-

Scintillation fluid.

-

Glass fiber filters.

-

Scintillation counter.

-

-

Procedure:

-

Prepare serial dilutions of this compound in assay buffer.

-

In a 96-well plate, add cell membranes, [³H]-NMS (at a concentration close to its Kd), and either assay buffer (for total binding), this compound dilution, or atropine (for non-specific binding).

-

Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

-

Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

-

Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation fluid, and quantify the radioactivity using a scintillation counter.

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific [³H]-NMS binding) by non-linear regression analysis of the competition curve.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is the dissociation constant of the radioligand.

-

Isolated Rat Trachea Assay

This ex vivo functional assay assesses the ability of this compound to antagonize acetylcholine-induced smooth muscle contraction.

-

Materials:

-

Male Sprague-Dawley rats.

-

Krebs-Henseleit solution (composition in mM: NaCl 118, KCl 4.7, CaCl₂ 2.5, MgSO₄ 1.2, KH₂PO₄ 1.2, NaHCO₃ 25, glucose 11.1).

-

Acetylcholine (ACh).

-

This compound.

-

Organ bath system with isometric force transducers.

-

Carbogen gas (95% O₂ / 5% CO₂).

-

-

Procedure:

-

Humanely euthanize a rat and excise the trachea.

-

Clean the trachea of adhering connective tissue and cut it into rings of 2-3 mm in width.

-

Suspend the tracheal rings in organ baths containing Krebs-Henseleit solution, maintained at 37°C and continuously bubbled with carbogen gas.

-

Apply an optimal resting tension (e.g., 1-1.5 g) and allow the tissue to equilibrate for at least 60 minutes, with periodic washing.

-

Induce a sustained contraction of the tracheal rings by adding a submaximal concentration of acetylcholine (e.g., 1 µM).

-

Once the contraction has stabilized, add cumulative concentrations of this compound to the bath and record the relaxation response.

-

To determine the KB value, construct cumulative concentration-response curves to acetylcholine in the absence and presence of a fixed concentration of this compound.

-

Calculate the dose ratio (the ratio of the EC₅₀ of acetylcholine in the presence and absence of the antagonist) and use this to determine the pA₂ value, from which the KB is derived.

-

In Vivo Antagonism of Acetylcholine-Induced Bronchoconstriction

This in vivo assay evaluates the efficacy of orally administered this compound in a live animal model.

-

Materials:

-

Male Sprague-Dawley rats.

-

Anesthetic (e.g., pentobarbital).

-

Tracheal cannula and ventilator.

-

Femoral vein and artery catheters.

-

Pressure transducer to measure airway resistance.

-

Acetylcholine (ACh).

-

This compound.

-

Saline solution.

-

-

Procedure:

-

Anesthetize the rats and insert a tracheal cannula for mechanical ventilation.

-

Catheterize the femoral artery to monitor blood pressure and the femoral vein for drug administration.

-

Measure baseline airway resistance.

-

Administer this compound or vehicle orally at a predetermined time before the ACh challenge.

-

Induce bronchoconstriction by intravenous administration of a bolus of acetylcholine.

-

Record the peak increase in airway resistance.

-

Repeat the acetylcholine challenge at different doses of this compound to generate a dose-response curve.

-

Calculate the ED₅₀, the dose of this compound that causes a 50% inhibition of the acetylcholine-induced bronchoconstriction.

-

Conclusion

This compound is a potent and selective muscarinic M3 receptor antagonist with demonstrated efficacy in preclinical models of bronchoconstriction. Its high selectivity for the M3 over the M2 receptor subtype is a promising characteristic for the development of a bronchodilator with an improved safety profile. The data and protocols presented in this guide provide a solid foundation for further investigation into the therapeutic potential of this compound and other selective M3 antagonists in the treatment of obstructive airway diseases. Further studies, including long-term efficacy and safety evaluations, as well as clinical trials, are warranted to fully elucidate its clinical utility.

References

- 1. This compound, a novel muscarinic M3 receptor antagonist with high selectivity for M3 over M2 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Isolated tissue preparation | PPTX [slideshare.net]

- 3. Stereoselective synthesis of a new muscarinic M3 receptor antagonist, this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. taylorfrancis.com [taylorfrancis.com]

J-104129: A Technical Guide for the Study of Obstructive Airway Disease

For Researchers, Scientists, and Drug Development Professionals

Introduction

J-104129 is a potent and selective antagonist of the muscarinic M3 receptor, a key player in the pathophysiology of obstructive airway diseases such as asthma and chronic obstructive pulmonary disease (COPD).[1][2] This technical guide provides a comprehensive overview of this compound, including its mechanism of action, pharmacological data, and detailed experimental protocols for its study in the context of respiratory research.

Mechanism of Action: Targeting the Muscarinic M3 Receptor

The primary mechanism of action of this compound is the competitive antagonism of the muscarinic M3 receptor.[1][2] In the airways, acetylcholine (ACh) released from parasympathetic nerves binds to M3 receptors on airway smooth muscle cells, triggering a signaling cascade that leads to bronchoconstriction. By blocking this interaction, this compound effectively inhibits ACh-induced airway narrowing, leading to bronchodilation.[1]

M3 Receptor Signaling Pathway in Airway Smooth Muscle

The binding of acetylcholine to the M3 receptor, a Gq protein-coupled receptor, initiates a series of intracellular events culminating in smooth muscle contraction. The following diagram illustrates this critical signaling pathway.

Caption: M3 receptor signaling cascade leading to bronchoconstriction.

Pharmacological Data

This compound exhibits high affinity for the human muscarinic M3 receptor and demonstrates significant selectivity over the M2 receptor subtype. This selectivity is advantageous as antagonism of M2 receptors can lead to undesirable cardiovascular side effects.

| Parameter | Receptor Subtype | Value | Reference |

| Ki (nM) | Human M1 | 19 | |

| Human M2 | 490 | ||

| Human M3 | 4.2 | ||

| Selectivity (M2/M3) | - | ~120-fold | |

| KB (nM) (Rat Trachea) | M3 | 3.3 | |

| ED50 (mg/kg, p.o.) | ACh-induced bronchoconstriction in rats | 0.58 |

Table 1: In vitro and in vivo pharmacological data for this compound.

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the study of this compound in obstructive airway disease research.

Muscarinic Receptor Binding Assay

This protocol is for determining the binding affinity (Ki) of this compound for muscarinic receptor subtypes.

Caption: Workflow for muscarinic receptor binding assay.

Detailed Methodology:

-

Membrane Preparation: Cell membranes from Chinese Hamster Ovary (CHO) cells stably expressing recombinant human muscarinic M1, M2, or M3 receptors are used.

-

Radioligand: [³H]-N-methylscopolamine ([³H]-NMS) is a commonly used radioligand for muscarinic receptor binding assays.

-

Incubation: Membranes are incubated with a fixed concentration of [³H]-NMS and varying concentrations of this compound in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4) at 25°C for 60 minutes.

-

Separation: The incubation is terminated by rapid filtration through glass fiber filters, which retain the membrane-bound radioligand.

-

Washing: The filters are washed with ice-cold buffer to remove unbound radioligand.

-

Counting: The radioactivity retained on the filters is quantified using a liquid scintillation counter.

-

Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of [³H]-NMS (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation, where [L] is the concentration of the radioligand and Kd is its dissociation constant.

In Vitro Functional Assay: Isolated Rat Trachea Contraction

This protocol assesses the functional antagonist activity of this compound on acetylcholine-induced smooth muscle contraction.

Caption: Workflow for isolated rat trachea contraction assay.

Detailed Methodology:

-

Tissue Preparation: Tracheal rings from male Sprague-Dawley rats are suspended in organ baths containing Krebs-Henseleit solution, maintained at 37°C, and aerated with 95% O2 and 5% CO2.

-

Tension Measurement: Changes in isometric tension are recorded using a force-displacement transducer.

-

Experimental Procedure: A cumulative concentration-response curve to acetylcholine is established. After washing and re-equilibration, the tissues are incubated with this compound for 30 minutes before generating a second acetylcholine concentration-response curve.

-

Data Analysis: The antagonist potency is quantified by Schild analysis to determine the pA2 value, from which the antagonist dissociation constant (Kb) can be calculated.

In Vivo Model: Acetylcholine-Induced Bronchoconstriction in Rats

This protocol evaluates the in vivo efficacy of orally administered this compound in preventing acetylcholine-induced bronchoconstriction.

Caption: Workflow for in vivo bronchoconstriction model.

Detailed Methodology:

-

Animal Preparation: Anesthetized male Sprague-Dawley rats are tracheostomized and mechanically ventilated. The jugular vein is cannulated for intravenous drug administration.

-

Drug Administration: this compound is administered orally at various doses.

-

Bronchoconstriction Induction: After a set time for drug absorption, acetylcholine is administered intravenously to induce bronchoconstriction.

-

Measurement: Changes in pulmonary resistance are measured to quantify the degree of bronchoconstriction.

-

Data Analysis: The percentage inhibition of the acetylcholine-induced bronchoconstriction by this compound is calculated, and the ED50 value is determined.

Conclusion

This compound is a valuable research tool for investigating the role of the muscarinic M3 receptor in the pathophysiology of obstructive airway diseases. Its high potency and selectivity make it a suitable compound for both in vitro and in vivo studies aimed at understanding the mechanisms of bronchoconstriction and evaluating the potential of M3 receptor antagonists as therapeutic agents. The detailed protocols provided in this guide offer a foundation for researchers to effectively utilize this compound in their studies.

References

J-104129 Enantiomers: A Technical Guide to Their Muscarinic Receptor Activity

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

J-104129 is a potent and selective muscarinic M3 receptor antagonist, with the (2R)-enantiomer being the pharmacologically active form. This guide provides a comprehensive overview of the stereoselective activity of this compound enantiomers at muscarinic receptors. It details their binding affinities and functional activities, outlines the experimental protocols used for their characterization, and visualizes the key signaling pathway involved. The data presented herein highlights the significant stereoselectivity of this compound, with the (R)-enantiomer demonstrating substantially higher affinity and potency for the M3 receptor compared to the M2 receptor, while the (S)-enantiomer is pharmacologically inactive. This guide serves as a critical resource for researchers engaged in the study of muscarinic receptor pharmacology and the development of selective antagonists.

Introduction

Muscarinic acetylcholine receptors are G-protein coupled receptors that mediate the effects of the neurotransmitter acetylcholine in the central and peripheral nervous system. Five subtypes of muscarinic receptors (M1-M5) have been identified, each with distinct tissue distributions and signaling mechanisms. The M3 receptor, in particular, is a key target for therapeutic intervention in various conditions, including chronic obstructive pulmonary disease (COPD) and overactive bladder, due to its role in smooth muscle contraction and glandular secretion.

This compound, chemically known as (2R)-N-[1-(4-methyl-3-pentenyl)piperidin-4-yl]-2-cyclopentyl-2-hydroxy-2-phenylacetamide, is a novel and highly selective M3 muscarinic receptor antagonist.[1] Its development and pharmacological characterization have demonstrated a significant separation of affinity between the M3 and M2 receptor subtypes, a desirable property for minimizing cardiac side effects associated with M2 receptor blockade. This document provides a detailed technical examination of the enantiomers of this compound and their differential activity.

Quantitative Data on Enantiomeric Activity

The pharmacological activity of this compound resides entirely in its (R)-enantiomer. The (S)-enantiomer is considered inactive, although specific binding affinity and functional activity data for the (S)-enantiomer are not extensively reported in peer-reviewed literature, likely due to its lack of significant pharmacological effect. The available quantitative data for the active (R)-enantiomer (this compound) is summarized in the tables below.

Table 1: Muscarinic Receptor Binding Affinities of this compound ((R)-enantiomer)

| Receptor Subtype | Radioligand | Tissue/Cell Source | Kᵢ (nM) | Reference |

| Human M₁ | [³H]-N-Methylscopolamine | CHO Cells | 19 | [1] |

| Human M₂ | [³H]-N-Methylscopolamine | CHO Cells | 490 | [1] |

| Human M₃ | [³H]-N-Methylscopolamine | CHO Cells | 4.2 | [1] |

Kᵢ (Inhibition Constant): A measure of the binding affinity of a ligand for a receptor. A lower Kᵢ value indicates a higher binding affinity.

Table 2: Functional Antagonist Activity of this compound ((R)-enantiomer)

| Tissue Preparation | Agonist | Measured Response | Kₑ (nM) | Reference |

| Isolated Rat Trachea | Acetylcholine | Inhibition of Contraction | 3.3 | [1] |

Kₑ (Equilibrium Dissociation Constant): A measure of the potency of an antagonist in a functional assay. A lower Kₑ value indicates a more potent antagonist.

Experimental Protocols

The following sections describe the general methodologies employed in the key experiments cited for the characterization of this compound enantiomers.

Radioligand Binding Assays

These assays are used to determine the binding affinity (Kᵢ) of a compound for a specific receptor.

Protocol:

-

Membrane Preparation:

-

Chinese Hamster Ovary (CHO) cells stably expressing the human M₁, M₂, or M₃ muscarinic receptor subtype are cultured and harvested.

-

The cells are homogenized in a buffered solution (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuged to pellet the cell membranes.

-

The membrane pellet is washed and resuspended in the assay buffer.

-

-

Binding Reaction:

-

A constant concentration of a radiolabeled ligand that binds to the muscarinic receptor (e.g., [³H]-N-Methylscopolamine) is incubated with the prepared cell membranes.

-

Increasing concentrations of the unlabeled test compound (this compound enantiomers) are added to compete with the radioligand for binding to the receptor.

-

Non-specific binding is determined in the presence of a high concentration of a non-radiolabeled, high-affinity muscarinic antagonist (e.g., atropine).

-

-

Separation and Detection:

-

The incubation is terminated by rapid filtration through glass fiber filters, which traps the receptor-bound radioligand.

-

The filters are washed to remove unbound radioligand.

-

The amount of radioactivity retained on the filters is quantified using liquid scintillation counting.

-

-

Data Analysis:

-

The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined by non-linear regression analysis of the competition binding data.

-

The Kᵢ value is then calculated from the IC₅₀ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ) where [L] is the concentration of the radioligand and Kₑ is its equilibrium dissociation constant.

-

Radioligand Binding Assay Workflow

Isolated Tissue Functional Assays

These assays are used to determine the functional potency (Kₑ) of an antagonist by measuring its ability to inhibit the physiological response to an agonist.

Protocol:

-

Tissue Preparation:

-

A male Sprague-Dawley rat is euthanized, and the trachea is carefully dissected.

-

The trachea is cut into rings and suspended in an organ bath containing a physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and aerated with 95% O₂ and 5% CO₂.

-

-

Contraction Measurement:

-

The tracheal rings are connected to an isometric force transducer to measure changes in muscle tension.

-

A baseline tension is established.

-

-

Antagonist Incubation:

-

The tissue is incubated with a specific concentration of the antagonist (this compound enantiomer) for a predetermined period to allow for equilibrium to be reached.

-

-

Agonist Challenge:

-

A cumulative concentration-response curve to an agonist that causes tracheal smooth muscle contraction (e.g., acetylcholine) is generated in the presence of the antagonist.

-

The contractile responses are recorded.

-

-

Data Analysis:

-

The concentration of the agonist that produces 50% of the maximal contraction (EC₅₀) is determined in the absence and presence of the antagonist.

-

The dose ratio (DR) is calculated as the ratio of the EC₅₀ in the presence of the antagonist to the EC₅₀ in its absence.

-

The Kₑ value is calculated using the Schild equation: log(DR - 1) = log[Antagonist] - log(Kₑ)

-

Isolated Tissue Assay Workflow

Signaling Pathway

This compound exerts its antagonist effect by blocking the M3 muscarinic receptor, which is primarily coupled to the Gq family of G proteins. The activation of the M3 receptor by acetylcholine initiates a signaling cascade that leads to smooth muscle contraction.

M3 Muscarinic Receptor Signaling Pathway:

-

Acetylcholine Binding: Acetylcholine binds to the M3 receptor.

-

Gq Protein Activation: The receptor-agonist complex activates the heterotrimeric G protein Gq. The Gαq subunit dissociates from the Gβγ subunits and exchanges GDP for GTP.

-

Phospholipase C Activation: The activated Gαq subunit stimulates the enzyme phospholipase C (PLC).

-

PIP₂ Hydrolysis: PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG).

-

IP₃-Mediated Calcium Release: IP₃ diffuses through the cytoplasm and binds to IP₃ receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca²⁺) into the cytoplasm.

-

DAG-Mediated Protein Kinase C Activation: DAG, along with the increased intracellular Ca²⁺, activates protein kinase C (PKC).

-

Smooth Muscle Contraction: The elevated intracellular Ca²⁺ levels lead to the activation of calmodulin and myosin light chain kinase, resulting in the phosphorylation of myosin and subsequent smooth muscle contraction. This compound, as an antagonist, blocks the initial binding of acetylcholine, thereby inhibiting this entire cascade.

References

J-104129: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of J-104129, a potent and selective antagonist of the M3 muscarinic acetylcholine receptor. This document consolidates key data, experimental methodologies, and an understanding of its mechanism of action to support research and development efforts in pharmacology and drug discovery.

Core Compound Data

This compound, in its fumarate salt form, is the subject of this guide. The following table summarizes its fundamental chemical and physical properties.

| Property | Value | Reference |

| CAS Number | 257603-40-0 | [1][2][3][4] |

| Molecular Weight | 500.63 g/mol | [1] |

| Synonym | (αR)-α-Cyclopentyl-α-hydroxy-N-[1-(4-methyl-3-penten-1-yl)-4-piperidinyl]-Benzeneacetamide fumarate |

Mechanism of Action: M3 Muscarinic Receptor Antagonism

This compound exerts its pharmacological effects by acting as a competitive antagonist at the M3 muscarinic acetylcholine receptor. The M3 receptor is a G-protein coupled receptor (GPCR) predominantly coupled to Gq/11 proteins. Activation of the M3 receptor by acetylcholine initiates a signaling cascade that is central to smooth muscle contraction and glandular secretion. This compound's high affinity and selectivity for the M3 receptor over other muscarinic receptor subtypes, particularly the M2 receptor, make it a valuable tool for dissecting M3-mediated physiological processes and a potential therapeutic agent for conditions characterized by M3 receptor overactivity, such as chronic obstructive pulmonary disease (COPD) and overactive bladder.

Signaling Pathway of M3 Muscarinic Receptor Activation

The activation of the M3 muscarinic receptor triggers a well-defined signaling pathway leading to physiological responses. The primary pathway involves the activation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm and binds to IP3 receptors on the sarcoplasmic reticulum, leading to the release of stored calcium ions (Ca2+) into the cytoplasm. The resulting increase in intracellular Ca2+ concentration is a key trigger for smooth muscle contraction. Simultaneously, DAG, along with the elevated Ca2+, activates protein kinase C (PKC), which can phosphorylate various downstream targets, further contributing to the cellular response.

Beyond this canonical pathway, M3 receptor activation can also modulate other signaling cascades, including the Rho/Rho kinase pathway, which sensitizes the contractile apparatus to Ca2+, and the mitogen-activated protein kinase (MAPK) pathways, such as ERK and p38 MAPK. Additionally, M3 receptor signaling has been implicated in anti-apoptotic pathways.

References

- 1. Molecular Modeling of the M3 Acetylcholine Muscarinic Receptor and Its Binding Site - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Structure and Dynamics of the M3 Muscarinic Acetylcholine Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Augmented acetylcholine-induced, Rho-mediated Ca2+ sensitization of bronchial smooth muscle contraction in antigen-induced airway hyperresponsive rats - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Distinct kinetic binding properties of N-[3H]-methylscopolamine afford differential labeling and localization of M1, M2, and M3 muscarinic receptor subtypes in primate brain - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

J-104129: In Vitro Experimental Protocols for a Selective M3 Muscarinic Receptor Antagonist

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed experimental protocols for the in vitro characterization of J-104129, a potent and selective antagonist of the M3 muscarinic acetylcholine receptor. This compound, with the chemical name (αR)-α-Cyclopentyl-α-hydroxy-N-[1-(4-methyl-3-penten-1-yl)-4-piperidinyl]-Benzeneacetamide fumarate, is a valuable tool for studying M3 receptor pharmacology and its role in various physiological processes.[1] This document outlines procedures for receptor binding and functional assays to assess the affinity and potency of this compound.

Chemical and Physical Properties of this compound Fumarate

| Property | Value |

| Synonyms | (αR)-α-Cyclopentyl-α-hydroxy-N-[1-(4-methyl-3-penten-1-yl)-4-piperidinyl]-Benzeneacetamide fumarate |

| CAS Number | 257603-40-0[1][2] |

| Molecular Formula | C₂₄H₃₆N₂O₂ · C₄H₄O₄ |

| Molecular Weight | 500.63 g/mol |

| Solubility | Soluble in DMSO (up to 20 mg/mL) and ethanol. |

| Storage | Store at 2-8°C for long-term stability. |

Quantitative Data Summary

The following tables summarize the reported in vitro binding affinities and functional potencies of this compound.

Table 1: Muscarinic Receptor Binding Affinities (Ki)

| Receptor Subtype | Ki (nM) | Source |

| Human M1 | 19 | |

| Human M2 | 490 | |

| Human M3 | 4.2 |

Table 2: Functional Antagonist Potencies (KB and ED50)

| Assay | Tissue/Cell Line | Parameter | Value |

| Acetylcholine-induced bronchoconstriction | Anesthetized Rats | ED₅₀ | 0.58 mg/kg (oral) |

| Acetylcholine-induced bronchoconstriction | Rat Trachea | K_B | 3.3 nM |

| Acetylcholine-induced bradycardia | Rat Right Atria | K_B | 170 nM |

Signaling Pathway of the M3 Muscarinic Receptor

The M3 muscarinic receptor is a G-protein coupled receptor (GPCR) that primarily couples to Gq/11. Upon activation by an agonist like acetylcholine, it initiates a signaling cascade that leads to various cellular responses, including smooth muscle contraction. This compound acts as an antagonist, blocking this activation.

Caption: Signaling pathway of the M3 muscarinic receptor and the antagonistic action of this compound.

Experimental Protocols

Radioligand Binding Assay for Muscarinic Receptors

This protocol determines the binding affinity (Ki) of this compound for human M1, M2, and M3 muscarinic receptors expressed in a suitable cell line, such as Chinese Hamster Ovary (CHO) or COS-7 cells.

Experimental Workflow:

Caption: Workflow for the radioligand binding assay to determine the affinity of this compound.

Materials:

-

CHO or COS-7 cells stably transfected with human M1, M2, or M3 receptor subtypes.

-

Cell culture medium (e.g., DMEM/F-12) with appropriate supplements.

-

Membrane preparation buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.

-

Assay buffer: 50 mM Tris-HCl, pH 7.4.

-

[³H]-N-methylscopolamine ([³H]-NMS) as the radioligand.

-

Atropine for determining non-specific binding.

-

This compound stock solution in DMSO.

-

Glass fiber filters.

-

Scintillation cocktail.

Procedure:

-

Cell Culture and Membrane Preparation:

-

Culture the transfected cells to ~80-90% confluency.

-

Harvest the cells and homogenize in ice-cold membrane preparation buffer.

-

Centrifuge the homogenate and resuspend the membrane pellet in fresh buffer. Determine the protein concentration.

-

-

Binding Assay:

-

In a 96-well plate, add the following to each well:

-

50 µL of assay buffer.

-

25 µL of [³H]-NMS (at a final concentration near its Kd).

-

25 µL of varying concentrations of this compound (e.g., 10⁻¹¹ to 10⁻⁵ M).

-

For non-specific binding, use 1 µM atropine instead of this compound.

-

100 µL of the membrane preparation (containing 10-50 µg of protein).

-

-

Incubate at room temperature for 2-3 hours.

-

-

Filtration and Quantification:

-

Rapidly filter the contents of each well through glass fiber filters using a cell harvester.

-

Wash the filters three times with ice-cold assay buffer.

-

Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the log concentration of this compound to determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding of [³H]-NMS).

-

Calculate the inhibitor constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

In Vitro Functional Assay: Isolated Rat Trachea Contraction

This protocol assesses the functional antagonist activity of this compound by measuring its ability to inhibit acetylcholine-induced smooth muscle contraction in isolated rat trachea.

Experimental Workflow:

Caption: Workflow for the isolated rat trachea contraction assay to determine the functional potency of this compound.

Materials:

-

Male Sprague-Dawley rats.

-

Krebs-Henseleit solution (in mM: 118 NaCl, 4.7 KCl, 1.2 KH₂PO₄, 1.2 MgSO₄, 2.5 CaCl₂, 25 NaHCO₃, 11.1 glucose), gassed with 95% O₂ / 5% CO₂.

-

Acetylcholine (ACh) stock solution.

-

This compound stock solution in DMSO.

-

Organ bath system with isometric force transducers.

Procedure:

-

Tissue Preparation:

-

Humanely euthanize a rat and excise the trachea.

-

Clean the trachea of connective tissue and cut it into rings (2-3 mm in width).

-

Suspend the tracheal rings in organ baths containing Krebs-Henseleit solution at 37°C, continuously gassed with 95% O₂ / 5% CO₂.

-

-

Equilibration and Pre-contraction:

-

Allow the tissues to equilibrate for at least 60 minutes under a resting tension of 1 g, with washes every 15 minutes.

-

Induce a reference contraction with a high concentration of ACh (e.g., 10⁻⁵ M) to ensure tissue viability. Wash the tissues and allow them to return to baseline.

-

-

Antagonist Incubation:

-

Add this compound at a single concentration (e.g., 1, 3, 10, 30 nM) or vehicle (control) to the organ baths.

-

Incubate for 30-60 minutes.

-

-

Cumulative Concentration-Response Curve:

-

Generate a cumulative concentration-response curve for ACh by adding increasing concentrations (e.g., 10⁻⁹ to 10⁻³ M) to the organ bath.

-

Record the isometric contraction force after each addition of ACh has reached a plateau.

-

-

Data Analysis:

-

Plot the contractile response as a percentage of the maximum response versus the log concentration of ACh.

-

Determine the EC₅₀ of ACh in the absence and presence of different concentrations of this compound.

-

Perform a Schild analysis by plotting the log (concentration ratio - 1) against the log concentration of this compound. The x-intercept of the linear regression provides the pA₂ value, which is the negative logarithm of the antagonist dissociation constant (KB). A slope not significantly different from unity is indicative of competitive antagonism.

-

References

Application Notes and Protocols for J-104129 Administration in Rat Models of Asthma

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the administration and evaluation of J-104129, a potent M3 muscarinic receptor antagonist, in rat models of allergic asthma.

Introduction

Allergic asthma is a chronic inflammatory disease of the airways characterized by airway hyperresponsiveness (AHR), inflammation, and remodeling. The parasympathetic nervous system, via acetylcholine (ACh) release and activation of muscarinic receptors on airway smooth muscle (ASM), plays a significant role in regulating bronchomotor tone. The M3 muscarinic receptor is the primary subtype responsible for mediating ACh-induced bronchoconstriction.

This compound is a potent and selective M3 muscarinic receptor antagonist.[1] It exhibits approximately 120-fold selectivity for M3 over M2 receptors and has demonstrated significant bronchial selectivity, inhibiting ACh-induced bronchoconstriction with much greater potency than its effects on ACh-induced bradycardia.[1] These characteristics make this compound a promising candidate for investigation as a therapeutic agent for asthma. This document outlines the administration of this compound in a preclinical rat model of ovalbumin (OVA)-induced allergic asthma to assess its efficacy in mitigating key features of the disease.

Mechanism of Action and Signaling Pathway

In the airways, acetylcholine released from parasympathetic nerves binds to M3 muscarinic receptors on the surface of airway smooth muscle cells. This binding activates a Gq protein, which in turn stimulates phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the sarcoplasmic reticulum, leading to the release of intracellular calcium (Ca2+). The increase in cytosolic Ca2+ activates calmodulin, which then activates myosin light chain kinase (MLCK). MLCK phosphorylates the myosin light chain, leading to cross-bridge formation between actin and myosin filaments and resulting in smooth muscle contraction and bronchoconstriction.

This compound, as a competitive antagonist, binds to the M3 receptor and blocks the binding of acetylcholine, thereby inhibiting this entire signaling cascade and preventing bronchoconstriction.

Experimental Protocols

This section details the protocols for inducing allergic asthma in a rat model and for evaluating the therapeutic effects of this compound. The Brown Norway rat is a commonly used strain for modeling allergic asthma due to its robust IgE response.[2]

I. Ovalbumin (OVA)-Induced Allergic Asthma Model

This is a widely used model that mimics the eosinophilic inflammation and airway hyperresponsiveness characteristic of human allergic asthma.[3]

Materials:

-

Brown Norway rats (male, 6-8 weeks old)

-

Ovalbumin (OVA), Grade V

-

Aluminum hydroxide (Al(OH)3) adjuvant

-

Phosphate-buffered saline (PBS), sterile

-

This compound fumarate

-

Vehicle for this compound (e.g., sterile saline or 10% DMSO in saline)

Protocol:

-

Sensitization (Days 0 and 7):

-

Prepare the sensitization solution: 1 mg/mL OVA and 100 mg/mL Al(OH)3 in sterile PBS.

-

Administer an intraperitoneal (i.p.) injection of 1 mL of the sensitization solution to each rat.

-

Repeat the sensitization on Day 7.

-

-

Allergen Challenge (Days 14-21):

-

Starting on Day 14, expose the rats to an aerosolized solution of 1% OVA in sterile PBS for 30 minutes daily for 7 consecutive days.

-

A control group of sensitized rats should be challenged with aerosolized PBS only.

-

Use a whole-body exposure chamber or a nose-only inhalation system.

-

-

Treatment Administration (Concurrent with Challenge):

-

Divide the OVA-challenged rats into at least two groups: a vehicle control group and a this compound treatment group.

-

Administer this compound or vehicle 30-60 minutes prior to each OVA challenge. The route of administration can be intraperitoneal, oral, or intranasal/inhaled, depending on the research question. A starting dose range for i.p. administration could be 0.1 - 10 mg/kg, based on typical potencies of similar compounds.

-

Include a non-sensitized, non-challenged negative control group that receives only saline.

-

II. Assessment of Airway Hyperresponsiveness (AHR)

AHR is a hallmark of asthma and can be measured in response to a bronchoconstricting agent like methacholine.[4]

Protocol (24 hours after the final challenge):

-

Anesthetize the rat (e.g., with pentobarbital sodium).

-

Perform a tracheotomy and cannulate the trachea.

-

Mechanically ventilate the rat.

-

Measure baseline lung resistance (RL) and dynamic compliance (Cdyn).

-

Administer increasing concentrations of aerosolized methacholine (e.g., 0, 0.0625, 0.125, 0.25, 0.5, 1.0, 2.0 mg/mL).

-

Record RL and Cdyn after each methacholine dose.

-

Calculate the provocative concentration of methacholine that causes a 200% increase in RL from baseline (PC200).

III. Bronchoalveolar Lavage (BAL) Fluid Analysis

BAL fluid is collected to assess the type and degree of airway inflammation.

Protocol (48 hours after the final challenge):

-

Euthanize the anesthetized rat.

-

Expose the trachea and lungs.

-

Insert a cannula into the trachea and secure it.

-

Instill and withdraw 1 mL of ice-cold sterile PBS three times.

-

Pool the recovered fluid (BALF).

-

Centrifuge the BALF to separate the cells from the supernatant.

-

Total and Differential Cell Counts: Resuspend the cell pellet and perform a total cell count using a hemocytometer. Prepare cytospin slides, stain with Wright-Giemsa, and perform a differential count of eosinophils, neutrophils, macrophages, and lymphocytes.

-

Cytokine Analysis: Store the supernatant at -80°C. Analyze for Th2 cytokines (IL-4, IL-5, IL-13) using ELISA or a multiplex assay.

IV. Lung Histology

Histological analysis provides information on airway inflammation and remodeling.

Protocol:

-

After BALF collection, perfuse the lungs with PBS and then fix them by intratracheal instillation of 10% neutral buffered formalin.

-

Excise the lungs and immerse them in formalin for 24 hours.

-

Process the tissues, embed them in paraffin, and cut 5 µm sections.

-

Hematoxylin and Eosin (H&E) Staining: To assess peribronchial and perivascular inflammation.

-

Periodic Acid-Schiff (PAS) Staining: To visualize and quantify goblet cell hyperplasia and mucus production.

Data Presentation

The following tables provide a template for summarizing the expected quantitative data from these experiments.

Table 1: Effect of this compound on Airway Hyperresponsiveness

| Group | Baseline RL (cmH₂O/mL/s) | PC₂₀₀ Methacholine (mg/mL) |

| Naive Control | ||

| OVA + Vehicle | ||

| OVA + this compound (Dose 1) | ||

| OVA + this compound (Dose 2) |

Table 2: Effect of this compound on Inflammatory Cell Infiltration in BAL Fluid

| Group | Total Cells (x10⁵) | Eosinophils (x10⁴) | Neutrophils (x10⁴) | Macrophages (x10⁴) | Lymphocytes (x10⁴) |

| Naive Control | |||||

| OVA + Vehicle | |||||

| OVA + this compound (Dose 1) | |||||

| OVA + this compound (Dose 2) |

Table 3: Effect of this compound on Th2 Cytokine Levels in BAL Fluid

| Group | IL-4 (pg/mL) | IL-5 (pg/mL) | IL-13 (pg/mL) |

| Naive Control | |||

| OVA + Vehicle | |||

| OVA + this compound (Dose 1) | |||

| OVA + this compound (Dose 2) |

Expected Outcomes

-

Airway Hyperresponsiveness: Rats in the OVA + Vehicle group are expected to show a significantly lower PC200 value compared to naive controls, indicating AHR. Treatment with this compound is expected to increase the PC200 value in a dose-dependent manner, demonstrating its bronchodilatory effect.

-

Airway Inflammation: The OVA + Vehicle group will likely exhibit a significant influx of inflammatory cells, particularly eosinophils, into the BAL fluid. As an M3 antagonist, this compound's primary effect is on smooth muscle tone, and it may not directly reduce the underlying Th2-driven inflammation. Therefore, a significant reduction in eosinophil counts might not be observed.

-

Th2 Cytokines: Levels of IL-4, IL-5, and IL-13 are expected to be elevated in the BAL fluid of the OVA + Vehicle group. This compound is not expected to directly modulate the production of these cytokines.

-

Histology: H&E staining in the OVA + Vehicle group should reveal significant inflammatory cell infiltration around the airways. PAS staining will likely show increased mucus production and goblet cell hyperplasia. This compound is not expected to significantly alter these histological features.

Conclusion

The protocols outlined in these application notes provide a robust framework for evaluating the efficacy of the M3 muscarinic receptor antagonist this compound in a preclinical rat model of allergic asthma. The primary anticipated effect of this compound is the potent inhibition of airway hyperresponsiveness. By following these detailed methodologies, researchers can generate reliable and reproducible data to assess the therapeutic potential of this compound for the treatment of asthma.

References

- 1. J 104129 fumarate | M3 Receptors | Tocris Bioscience [tocris.com]

- 2. criver.com [criver.com]

- 3. An experimental model of asthma in rats using ovalbumin and lipopolysaccharide allergens - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Airway hyperresponsiveness in a rat model of chronic bronchitis: role of C fibers - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for J-104129 Stock Solution Preparation

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed guidelines for the preparation of stock solutions of J-104129, a potent and selective M3 muscarinic receptor antagonist.[1][2] Adherence to these protocols is crucial for ensuring the accuracy and reproducibility of experimental results.

Compound Information

This compound fumarate is a potent antagonist for the M3 muscarinic receptor, exhibiting significantly higher selectivity over M2 receptors.[1][2] Its chemical name is (αR)-α-Cyclopentyl-α-hydroxy-N-[1-(4-methyl-3-pentenyl)-4-piperidinyl]benzeneacetamide fumarate.[1]

Quantitative Data Summary

| Property | Value | Source |

| Molecular Weight | 500.63 g/mol | |

| Formula | C₂₄H₃₆N₂O₂·C₄H₄O₄ | |

| Purity | ≥98% (HPLC) | |

| Appearance | White solid | |

| Storage (Solid) | +4°C or -20°C | |

| CAS Number | 257603-40-0 |

Solubility Data

This compound fumarate is soluble in organic solvents such as Dimethyl Sulfoxide (DMSO) and ethanol. It is important to note that for aqueous buffers, it is recommended to first dissolve the compound in DMSO and then dilute with the aqueous buffer.

| Solvent | Maximum Concentration (mg/mL) | Maximum Concentration (mM) |

| DMSO | 50.06 | 100 |

| Ethanol | 25.03 | 50 |

Data based on a molecular weight of 500.63. Batch-specific molecular weights may vary.

Experimental Protocol: Preparation of a 10 mM DMSO Stock Solution

This protocol describes the preparation of a 10 mM stock solution of this compound fumarate in DMSO.

Materials:

-

This compound fumarate powder

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Microcentrifuge tubes or vials (amber or covered in foil)

-

Calibrated micropipettes and sterile tips

-

Analytical balance

-

Vortex mixer

Procedure:

-

Acclimatization: Before opening, allow the vial of this compound fumarate to equilibrate to room temperature for at least 15-20 minutes. This prevents condensation of moisture onto the compound.

-

Weighing: Tare a clean, dry microcentrifuge tube on an analytical balance. Carefully weigh the desired amount of this compound fumarate powder into the tube. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 0.50063 mg of the compound.

-

Solvent Addition: Based on the weight of the compound, calculate the required volume of DMSO to achieve the desired concentration (e.g., 10 mM). Use the following formula:

Volume (L) = Mass (g) / (Concentration (mol/L) * Molecular Weight ( g/mol ))

Example Calculation for 1 mg of this compound fumarate to make a 10 mM stock solution: Volume (L) = 0.001 g / (0.010 mol/L * 500.63 g/mol ) = 0.0001997 L = 199.7 µL

Carefully add the calculated volume of DMSO to the microcentrifuge tube containing the compound.

-

Dissolution: Cap the tube tightly and vortex thoroughly until the compound is completely dissolved. Gentle warming in a water bath (not exceeding 40°C) may be used to aid dissolution if necessary.

-

Storage: Store the stock solution at -20°C. It is recommended to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the compound. While some sources suggest short-term storage, long-term stability in solution should be considered on a case-by-case basis.

Safety Precautions:

-

Always wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses, when handling chemical compounds.

-

Handle this compound fumarate in a well-ventilated area or a chemical fume hood.

-

Refer to the Safety Data Sheet (SDS) for comprehensive safety information.

Signaling Pathway and Experimental Workflow Diagrams

This compound Mechanism of Action

This compound acts as a selective antagonist of the M3 muscarinic acetylcholine receptor. This receptor is a G-protein coupled receptor (GPCR) that, upon activation by acetylcholine, stimulates the Gq signaling pathway, leading to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG), which subsequently mobilize intracellular calcium and activate protein kinase C (PKC), respectively. By blocking this receptor, this compound inhibits these downstream signaling events.

Caption: Mechanism of action of this compound as an M3 receptor antagonist.

Stock Solution Preparation Workflow

The following diagram illustrates the key steps involved in preparing a stock solution of this compound.

Caption: Workflow for preparing this compound stock solution.

References

Application Notes and Protocols for J-104129 in Isolated Rat Trachea Experiments

For Researchers, Scientists, and Drug Development Professionals

Introduction

These application notes provide a detailed guide for utilizing J-104129 in isolated rat trachea experiments. This compound is a potent and highly selective antagonist of the muscarinic M3 receptor. In respiratory research, the isolated rat trachea preparation is a classical and robust ex vivo model to study the effects of pharmacological agents on airway smooth muscle contraction and relaxation.

While the user's query mentioned endothelin-1, it is crucial to clarify that this compound's primary mechanism of action is the blockade of acetylcholine-induced bronchoconstriction via M3 receptors, not the endothelin pathway. Endothelin-1 is indeed a potent bronchoconstrictor, and this document will also provide protocols to study its effects and the distinct signaling pathways involved, thereby offering a comprehensive resource for investigating airway smooth muscle physiology.

Data Presentation: Quantitative Analysis of this compound